Cas no 6659-45-6 (Dihydrorotenone)

Dihydrorotenone structure
اسم المنتج:Dihydrorotenone
Dihydrorotenone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- dihydrorotenone standard
- Dihydrorotenone
- Dihydrorotenone (VAN)
- 1',2'-dihydrorotenone
- 1-Dihydrorotenon
- 6',7'-dihydrorotenone
- 6'.7'-Dihydro-rotenon
- NSC 351138
- NSC 53866
- (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
- Rotenone, dihydro-
- S,S-Dihydrorotenone
- 538CX0LPPO
- MLS000851173
- NSC351138
- SMR000457416
- Caswell No. 353
- Rotenone, dihydro- (VAN)
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
- HY-N4202
- DTXSID5041227
- cid_243725
- DA-62888
- (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
- EPA Pesticide Chemical Code 071002
- Q27261081
- CHEMBL267630
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
- SR-01000767777
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
- CS-0032420
- MS-26678
- SR-01000642530-2
- NSC-351138
- 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
- NS00121141
- SR-01000767777-2
- WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
- UNII-538CX0LPPO
- 6659-45-6
- SCHEMBL19035536
- NSC-53866
- AKOS024419416
- CCG-53362
- NSC53866
- BDBM97131
- 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
- SR-01000642530-1
- SR-01000642530
- (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
-
- نواة داخلي: 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
- مفتاح Inchi: DTFARBHXORYQBF-HBGVWJBISA-N
- ابتسامات: O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O
حساب السمة
- نوعية دقيقة: 396.157288g/mol
- تهمة السطحية: 0
- XLogP3: 4.2
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 6
- تدوير ملزمة العد: 3
- النظائر كتلة واحدة: 396.157288g/mol
- النظائر كتلة واحدة: 396.157288g/mol
- طوبولوجي سطح القطب: 63.2Ų
- عدد الذرات الثقيلة: 29
- تعقيدات: 623
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 3
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- رابطة تساهمية وحدة العد: 1
- الوزن الجزيئي: 396.4
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 216 ºC
- الذوبان: Insuluble (9.9E-5 g/L) (25 ºC),
- بسا: 63.22000
- لوغب: 3.78320
Dihydrorotenone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-20 | |
Biosynth | GAA65945-5 mg |
Dihydrorotenone |
6659-45-6 | 5mg |
$242.55 | 2023-01-04 | ||
MedChemExpress | HY-N4202-10mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 10mg |
¥5710 | 2024-05-24 | |
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-19 | |
MedChemExpress | HY-N4202-5mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 5mg |
¥3360 | 2024-05-24 | |
TargetMol Chemicals | TN1586-25mg |
Dihydrorotenone |
6659-45-6 | 99.58% | 25mg |
¥ 6690 | 2024-07-20 | |
1PlusChem | 1P00FH33-1mg |
1',2'-dihydrorotenone |
6659-45-6 | 98% | 1mg |
$213.00 | 2024-04-22 | |
Ambeed | A178847-5mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 5mg |
$111.0 | 2025-02-27 | |
Ambeed | A178847-10mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 10mg |
$166.0 | 2025-02-27 | |
TargetMol Chemicals | TN1586-1 mL * 10 mM (in DMSO) |
Dihydrorotenone |
6659-45-6 | 99.58% | 1 mL * 10 mM (in DMSO) |
¥ 2973 | 2023-09-15 |
Dihydrorotenone الوثائق ذات الصلة
-
1. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acidDavid Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
-
2. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
-
3. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
-
4. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigeninL. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
-
D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone

نقاء:99%
كمية:25mg
الأسعار ($):253.0